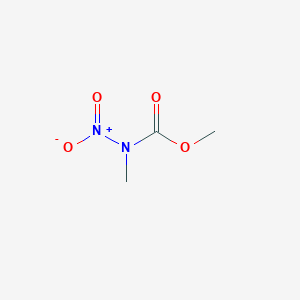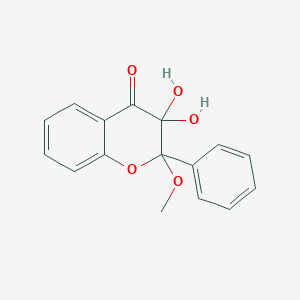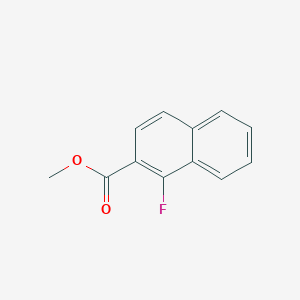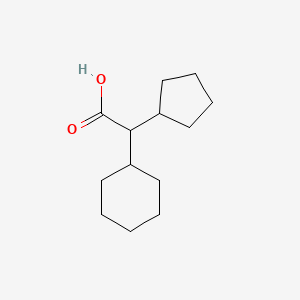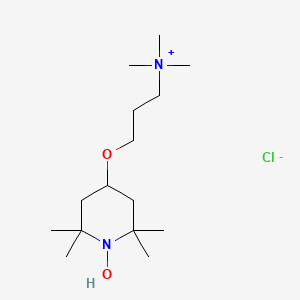![molecular formula C32H39N5O4 B14010146 4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone is an organic compound with the molecular formula C14H10O6. It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups at positions 1, 4, 5, and 8, and two hydrogen atoms at positions 2 and 3. This compound is known for its dark brown to black color and is used in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone can be synthesized through several methods. One common synthetic route involves the reduction of 1,4,5,8-tetrahydroxyanthraquinone using sodium dithionite in an aqueous medium. This reaction typically requires controlled temperature and pH conditions to ensure the selective reduction of the quinone to the dihydro derivative .
Industrial Production Methods
Industrial production of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone often involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The compound is then purified through crystallization or sublimation techniques to achieve the desired purity and quality .
化学反応の分析
Types of Reactions
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium dithionite is commonly used for the reduction of the quinone to the dihydro derivative.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidation of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone typically yields 1,4,5,8-tetrahydroxyanthraquinone.
Reduction: Reduction leads to the formation of the dihydro derivative.
Substitution: Halogenation results in the formation of halogenated derivatives of the compound.
科学的研究の応用
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various anthraquinone derivatives.
Medicine: Research is ongoing to explore its potential use in cancer treatment due to its cytotoxic properties.
作用機序
The mechanism of action of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone involves its interaction with cellular components, leading to cytotoxic effects. The compound is believed to target DNA and interfere with its replication and transcription processes, thereby inhibiting cell proliferation. Additionally, it may induce oxidative stress within cells, leading to apoptosis .
類似化合物との比較
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone can be compared with other similar compounds such as:
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin): Known for its use as an inhibitor of the enzyme protein kinase CK2.
1,4,5,8-Tetrahydroxyanthraquinone: Used in the preparation of electrode materials for lithium-ion batteries.
1,2,3,4-Tetrahydroxyanthraquinone (Alizarine Bordeaux): Used in the manufacture of organic dyestuffs.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.
特性
分子式 |
C32H39N5O4 |
|---|---|
分子量 |
557.7 g/mol |
IUPAC名 |
4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C32H39N5O4/c1-4-31(25(2)40-22-26-8-6-5-7-9-26)37-32(38)36(23-33-37)29-12-10-27(11-13-29)34-18-20-35(21-19-34)28-14-16-30(17-15-28)41-24-39-3/h5-17,23,25,31H,4,18-22,24H2,1-3H3/t25-,31+/m0/s1 |
InChIキー |
LHIJBIYHBOPNJS-VVFBEHOQSA-N |
異性体SMILES |
CC[C@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC |
正規SMILES |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


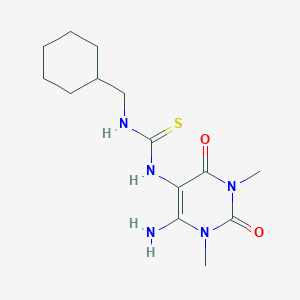
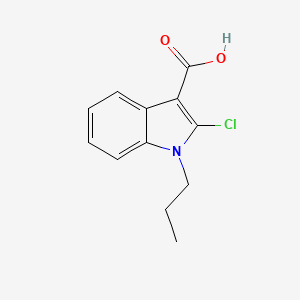
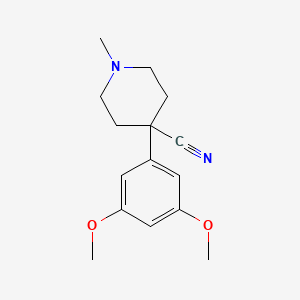
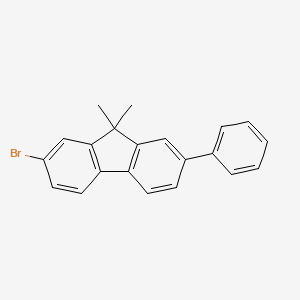
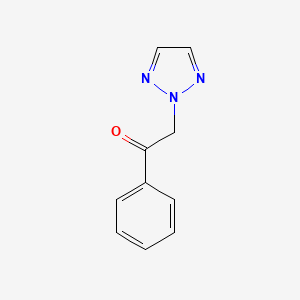
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
